
Methyl 3-(tert-butoxy)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(tert-butoxy)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxy group, a hydroxy group, and a methyl ester group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(tert-butoxy)-2-hydroxypropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(tert-butoxy)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. Another method includes the transesterification of tert-butyl 3-(tert-butoxy)-2-hydroxypropanoate with methanol under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(tert-butoxy)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like phosphorus trichloride (PCl₃) can facilitate the substitution of the tert-butoxy group.
Major Products Formed
Oxidation: Formation of methyl 3-(tert-butoxy)-2-oxopropanoate.
Reduction: Formation of methyl 3-(tert-butoxy)-2-hydroxypropanol.
Substitution: Formation of various substituted esters and amides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 3-(tert-butoxy)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving esters and hydroxy compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 3-(tert-butoxy)-2-hydroxypropanoate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence biochemical processes and pathways, making the compound valuable in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tert-butyl ether (MTBE): An ether with similar tert-butyl and methyl groups but lacks the hydroxy and ester functionalities.
tert-Butyl acetate: An ester with a tert-butyl group but lacks the hydroxy group.
Methyl 2-hydroxypropanoate: An ester with a hydroxy group but lacks the tert-butoxy group.
Uniqueness
Methyl 3-(tert-butoxy)-2-hydroxypropanoate is unique due to the combination of its tert-butoxy, hydroxy, and ester functionalities. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H16O4 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C8H16O4/c1-8(2,3)12-5-6(9)7(10)11-4/h6,9H,5H2,1-4H3 |
Clave InChI |
NQYIWERTZWUBKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



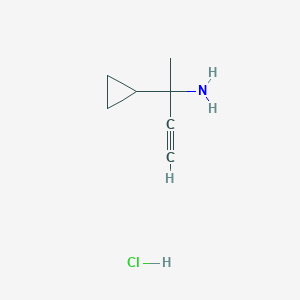
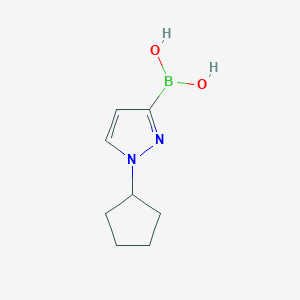

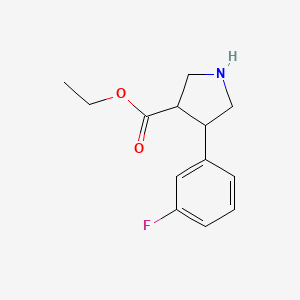


![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
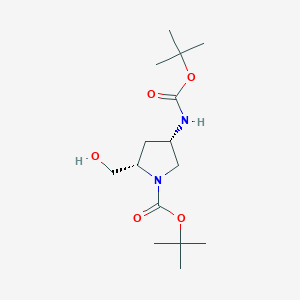
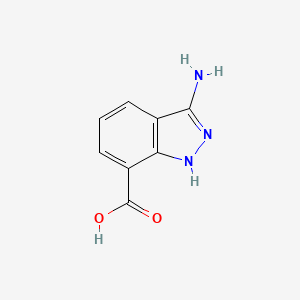
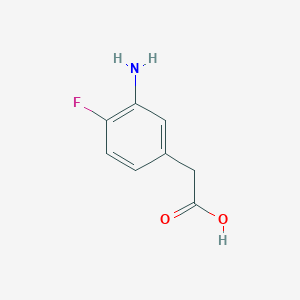
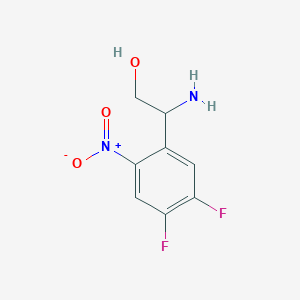
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
